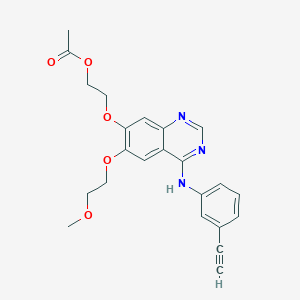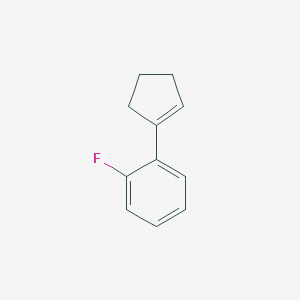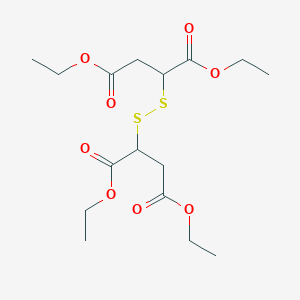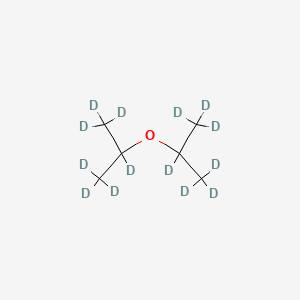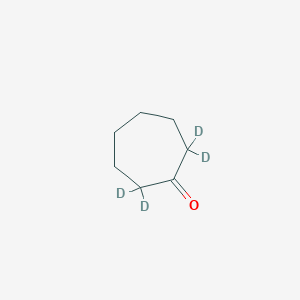
(R)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a hydroxyl group, a methoxy group, and two phenyl groups attached to a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methanol.
Grignard Reaction: A Grignard reagent is prepared by reacting phenylmagnesium bromide with benzaldehyde to form a diphenylmethanol intermediate.
Oxidation: The intermediate is then oxidized to form the corresponding ketone.
Reduction: The ketone undergoes a reduction reaction to introduce the hydroxyl group, forming ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and inflammatory signaling.
相似化合物的比较
Similar Compounds
Mandelic Acid: Similar in structure but lacks the methoxy group.
Phenylpropanoic Acid: Similar backbone but lacks the hydroxyl and methoxy groups.
Alpha-Lipoic Acid: Contains a similar chiral center but has different functional groups.
Uniqueness
®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)/t14-/m0/s1 |
InChI 键 |
RQJWOLFMWKZKCJ-AWEZNQCLSA-N |
手性 SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C(=O)O)O |
规范 SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
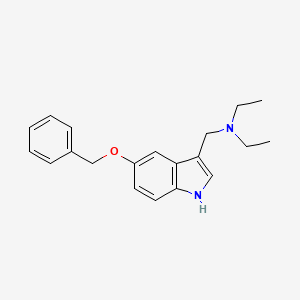
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
